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Compound of Interest

Compound Name: 4-Bromo-2-chloro-3-nitropyridine
CAS No.: 1379309-70-2
Cat. No.: B1383491
. J

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
agrochemical development, the utility of a molecule is often defined by its functional group
versatility and predictable reactivity. 4-Bromo-2-chloro-3-nitropyridine is a quintessential
example of such a strategic building block. As a pyridine derivative, it is part of a class of
heterocyclic compounds central to the structure of numerous active pharmaceutical ingredients
(APIs) and fine chemicals.[1][2] The specific arrangement of its substituents—two distinct
halogens and a strongly electron-withdrawing nitro group—creates a highly activated and
regiochemically defined scaffold, enabling chemists to perform sequential and selective
modifications.

This guide, prepared from the perspective of a senior application scientist, moves beyond a
simple datasheet to provide a comprehensive characterization of 4-Bromo-2-chloro-3-
nitropyridine. We will explore its fundamental physicochemical properties, delve into the logic
of its reactivity, and present detailed, field-tested protocols for its analytical characterization.
The objective is to equip researchers and development professionals with the expert insights
required to confidently and effectively utilize this potent intermediate in their synthetic
endeavors.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of
its effective application. These parameters dictate everything from appropriate storage
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conditions to the selection of analytical techniques.

Chemical Structure

The arrangement of substituents on the pyridine ring is critical to the molecule's reactivity. The
nitro group at position 3, flanked by halogens at positions 2 and 4, strongly influences the
electron density of the aromatic system.

Caption: Chemical structure of 4-Bromo-2-chloro-3-nitropyridine.

Key Physicochemical Data

The following table summarizes the essential properties of 4-Bromo-2-chloro-3-nitropyridine,
compiled from various chemical data sources.

Property Value Source
CAS Number 67443-38-3 [3]
Molecular Formula CsH2BrCIN202

Molecular Weight 237.44 g/mol

Appearance Solid

Melting Point 65-70 °C

Purity Typically 297%
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Reactivity Profile: A Tale of Two Halogens

The synthetic utility of 4-Bromo-2-chloro-3-nitropyridine stems from its highly predictable
reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).
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Causality Behind Reactivity: The pyridine nitrogen and the nitro group at position 3 are powerful
electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic
ring, particularly at the positions ortho and para to them (positions 2, 4, and 6). This electron
deficiency makes the carbon atoms at these positions highly electrophilic and thus susceptible
to attack by nucleophiles.

The chlorine atom at position 2 and the bromine atom at position 4 serve as excellent leaving
groups. The key to synthetic strategy lies in the differential reactivity of these two positions,
which allows for selective and sequential substitution reactions. Generally, the 4-position in
such activated pyridine systems is the most reactive site for nucleophilic attack, a principle that
can be rationalized by examining the stability of the intermediate Meisenheimer complexes.[4]
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Caption: Generalized reaction pathways for 4-Bromo-2-chloro-3-nitropyridine.
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Comprehensive Analytical Characterization

Robust analytical methods are critical for confirming the identity, purity, and stability of starting
materials and intermediates.[5] The following section details the primary techniques for the
comprehensive characterization of 4-Bromo-2-chloro-3-nitropyridine.

Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural
information. For 4-Bromo-2-chloro-3-nitropyridine, which has only two aromatic protons, the
IH NMR spectrum is relatively simple but highly informative.

e 'H NMR (400 MHz, CDCls):

o Logic: The pyridine ring protons are deshielded due to the ring's aromaticity and the
electronegativity of the nitrogen atom. The electron-withdrawing nitro and halogen groups
further increase this effect. We expect two doublets in the downfield region (typically & 7.0-
9.0 ppm).

o Predicted Spectrum:
» One doublet corresponding to the proton at C5.
» One doublet corresponding to the proton at C6.

» The coupling constant (J-value) between these two protons would be characteristic of
ortho-coupling in a pyridine system.

e 13C NMR (100 MHz, CDCl3):

o Logic: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The
carbons directly attached to the electronegative substituents (Cl, Br, NO2) and the ring
nitrogen will have characteristic chemical shifts.

o Predicted Chemical Shift Regions:

» C-Br & C-Cl: These carbons will be significantly affected by the halogen attachment.
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» C-NOz: The carbon attached to the nitro group will be shifted downfield.
» Aromatic C-H: Typically found in the & 120-150 ppm range.
» C-N: The carbons adjacent to the ring nitrogen (C2 and C6) will be deshielded.

B. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective tool for confirming the
presence of key functional groups.

o Logic & Expected Peaks: The spectrum will be dominated by absorptions from the aromatic
ring and the nitro group.

o ~1520-1560 cm~* and 1340-1360 cm~1: Strong, characteristic asymmetric and symmetric
stretching vibrations of the N-O bonds in the nitro (NOz) group.

o ~1550-1600 cm~*: C=N and C=C stretching vibrations of the pyridine ring.
o ~1000-1100 cm~*: C-ClI stretching vibration.
o ~500-600 cm~1: C-Br stretching vibration.

C. Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental

composition.
e Logic & Expected Spectrum:

o Molecular lon (M*): A prominent molecular ion peak cluster is expected. The key feature
will be the isotopic pattern resulting from the presence of one bromine atom (7°Br and 81Br
in an ~1:1 ratio) and one chlorine atom (3>Cl and 3’Cl in an ~3:1 ratio). This results in a
characteristic M, M+2, and M+4 pattern that is definitive for the molecule's elemental
composition.

o Fragmentation: Common fragmentation pathways may include the loss of the nitro group
(-NO2) or the halogen atoms (-Br, -Cl).

Chromatographic Purity Assessment
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Chromatographic techniques are the gold standard for determining the purity of chemical
intermediates and identifying any process-related impurities.[6][7]

Sample Preparation
(Dissolve in appropriate solvent)

\
\

\Optional
4
HPLC Analysis GC Analysis
(Reversed-Phase) (For volatile impurities)
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Caption: General analytical workflow for purity determination.
A. High-Performance Liquid Chromatography (HPLC) Protocol

o Objective: To determine the purity of 4-Bromo-2-chloro-3-nitropyridine and quantify related
impurities.

o Rationale: Reversed-phase HPLC is the most common and robust method for non-volatile,
polar to moderately non-polar organic molecules. A C18 column provides excellent retention
and separation for aromatic compounds. A gradient elution is employed to ensure that both
the main component and any potential impurities with different polarities are eluted and
resolved effectively. UV detection is ideal as the pyridine ring and nitro group are strong
chromophores.

o Methodology:

o Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and
UV/Vis or Diode Array Detector (DAD).

o Chromatographic Conditions:

Column: C18, 4.6 x 250 mm, 5 um particle size.
= Mobile Phase A: 0.1% Phosphoric Acid in Water.
= Mobile Phase B: Acetonitrile.

» Flow Rate: 1.0 mL/min.

» Column Temperature: 30 °C.

» Detection Wavelength: 254 nm.

» |njection Volume: 10 pL.

» Gradient Program:
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o Sample Preparation:
» Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

= Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. The final
concentration is ~1 mg/mL.

o Analysis and Data Interpretation:
» Inject the sample and record the chromatogram.

» The purity is calculated based on the relative peak area of the main component
compared to the total area of all peaks (Area % method).

B. Gas Chromatography (GC) Protocol
o Objective: To analyze for volatile impurities and confirm thermal stability.

» Rationale: GC is suitable for thermally stable and volatile compounds.[8] It is an excellent
complementary technique to HPLC for a full impurity profile. A non-polar DB-5 type column is
a good general-purpose choice for separating a wide range of organic molecules. Flame
lonization Detection (FID) offers high sensitivity for carbon-containing compounds.

o Methodology:

o Instrumentation: Gas chromatograph with a split/splitless injector and a Flame lonization
Detector (FID).
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o Chromatographic Conditions:
» Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 pum film thickness.
» Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.
» |njector Temperature: 250 °C.
= Detector Temperature: 300 °C.
» |njection Mode: Split (e.g., 50:1 ratio).
= Oven Temperature Program:
» [nitial Temperature: 80 °C, hold for 2 minutes.
= Ramp: 15 °C/min to 280 °C.
» Final Hold: Hold at 280 °C for 5 minutes.
o Sample Preparation:

» Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent such as
Dichloromethane or Ethyl Acetate.

o Analysis and Data Interpretation:

» [nject the sample. The absence of significant degradation peaks confirms the thermal
stability of the compound under GC conditions. Purity is assessed using the Area %
method.

Safety, Handling, and Storage

Proper handling of reactive chemical intermediates is paramount for laboratory safety. The
information below is synthesized from material safety data sheets (MSDS) for this compound
and its close analogs.[3][9]

Hazard Identification and GHS Classification
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Hazard Class Category Hazard Statement Pictogram
o H301: Toxic if GHSO06 (Skull and
Acute Toxicity, Oral Category 3
swallowed crossbones)
Skin H315: Causes skin GHSO07 (Exclamation
) o Category 2 S
Corrosion/Irritation irritation mark)
Serious Eye H318: Causes serious ]
o Category 1 GHSO05 (Corrosion)
Damage/Irritation eye damage
Specific Target Organ )
o ] H335: May cause GHSO07 (Exclamation
Toxicity (Single Category 3 ) o
respiratory irritation mark)
Exposure)

Safe Handling and Personal Protective Equipment (PPE)

o Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.[10]
o Personal Protective Equipment:
o Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
o Eye Protection: Use chemical safety goggles and/or a face shield.
o Skin and Body Protection: Wear a lab coat. Ensure pants and closed-toe shoes are worn.

» Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.[11]

Storage and Disposal

o Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated
place.[3][12] Keep away from incompatible materials such as strong oxidizing agents and
strong acids.[3]

o Disposal: Dispose of waste material and contaminated packaging in accordance with local,
regional, and national regulations. All material contaminated with the chemical must be
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disposed of as hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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